Thiophene Regioisomerism: Thiophen-2-yl vs. Thiophen-3-yl Binding Potency in TZD Derivatives
In a series of thiazolidinedione-based 15-PGDH inhibitors, the thiophen-2-yl ethoxy benzylidene derivative demonstrated an IC50 of 0.031 nM, approximately 1.9-fold more potent than the corresponding thiophen-3-yl isomer (IC50 = 0.06 nM) [1]. This class-level inference suggests that the thiophen-2-yl orientation in our target compound may similarly confer superior target engagement compared to its 3-thienyl regioisomer.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.031 nM (for the 2-thienyl ethoxy analog in the 15-PGDH assay) |
| Comparator Or Baseline | 0.06 nM (for the 3-thienyl ethoxy analog) |
| Quantified Difference | Approx. 1.9-fold lower IC50 for 2-thienyl isomer |
| Conditions | Human 15-PGDH inhibition assay, pH 7.5, temperature not specified. |
Why This Matters
Procurement of the correct regioisomer is critical; a 2-fold difference in target potency can derail structure-activity relationship (SAR) studies and lead to erroneous conclusions in lead optimization programs.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.1.1.141 (15-PGDH), extracted from Wu, Y.; Tai, H.H.; Cho, H. Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors (2010), Bioorg. Med. Chem., 18, 1428-1433. View Source
